molecular formula C32H36O11 B10779871 [(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B10779871
M. Wt: 596.6 g/mol
InChI Key: NECCTVFNAYKBCX-JPYFANRKSA-N
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Preparation Methods

The synthesis of CHEMBL3582149 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient production .

Chemical Reactions Analysis

CHEMBL3582149 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific functional groups present in CHEMBL3582149 and the reaction conditions employed .

Scientific Research Applications

CHEMBL3582149 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CHEMBL3582149 involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

CHEMBL3582149 can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:

    CHEMBL1234567: Known for its potent inhibitory activity against a specific enzyme.

    CHEMBL2345678: Exhibits strong binding affinity to a particular receptor.

    CHEMBL3456789: Used in the development of therapeutic agents for treating cancer.

The uniqueness of CHEMBL3582149 lies in its specific binding properties and the range of biological targets it can modulate, making it a versatile compound for various research applications .

Properties

Molecular Formula

C32H36O11

Molecular Weight

596.6 g/mol

IUPAC Name

[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H36O11/c1-34-20-15-22(35-2)21-17-28(42-29(33)10-9-18-11-24(36-3)31(40-7)25(12-18)37-4)30(43-23(21)16-20)19-13-26(38-5)32(41-8)27(14-19)39-6/h9-16,28,30H,17H2,1-8H3/b10-9+/t28-,30-/m1/s1

InChI Key

NECCTVFNAYKBCX-JPYFANRKSA-N

Isomeric SMILES

COC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C(=C1)OC

Canonical SMILES

COC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C(=C1)OC

Origin of Product

United States

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